molecular formula C17H22ClNO2 B5358216 2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

Cat. No.: B5358216
M. Wt: 307.8 g/mol
InChI Key: HSKHLTRQSIWPJM-UHFFFAOYSA-N
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Description

2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenylmethanol with 3-bromophenylmethanol under basic conditions to form the intermediate 3-[(4-methylphenyl)methoxy]phenylmethanol. This intermediate is then reacted with ethanolamine in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar aromatic structure but differs in its functional groups.

    3,4-Dimethoxyphenethylamine: Another related compound with methoxy groups on the aromatic ring.

Uniqueness

2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[[3-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-14-5-7-15(8-6-14)13-20-17-4-2-3-16(11-17)12-18-9-10-19;/h2-8,11,18-19H,9-10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKHLTRQSIWPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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